molecular formula C20H38O2 B1637930 10-Nonadecenoic acid, methyl ester

10-Nonadecenoic acid, methyl ester

Cat. No.: B1637930
M. Wt: 310.5 g/mol
InChI Key: HHJGGWUNSRWUFJ-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10-Nonadecenoic acid, methyl ester (CAS: 19788-74-0; 56599-83-8) is a monounsaturated fatty acid methyl ester (FAME) with the molecular formula C₂₀H₃₈O₂ and a molecular weight of 310.51 g/mol. Its structure features a 19-carbon chain with a cis-configured double bond at the 10th position (denoted as 10Z), esterified to a methyl group . This compound is used extensively as a chromatography standard for quantifying cis-nonadecenoic acid in lipid profiling studies . It has been identified in microbial lipid extracts (e.g., Lactobacillus parafarraginis) and plant-derived oils, where it may contribute to antimicrobial properties .

Properties

Molecular Formula

C20H38O2

Molecular Weight

310.5 g/mol

IUPAC Name

methyl (E)-nonadec-10-enoate

InChI

InChI=1S/C20H38O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-2/h10-11H,3-9,12-19H2,1-2H3/b11-10+

InChI Key

HHJGGWUNSRWUFJ-ZHACJKMWSA-N

SMILES

CCCCCCCCC=CCCCCCCCCC(=O)OC

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCCC(=O)OC

Canonical SMILES

CCCCCCCCC=CCCCCCCCCC(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physical Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Double Bond Position Configuration Key Applications/Findings
10-Nonadecenoic acid, methyl ester C₂₀H₃₈O₂ 310.51 10 cis (Z) Antimicrobial agent ; chromatography standard ; inversely linked to birth weight .
9-Octadecenoic acid, methyl ester C₁₉H₃₆O₂ 296.49 9 cis (Z) Major component in plant oils (70% in some GC-MS analyses) ; no reported birth outcome associations.
10-Octadecenoic acid, methyl ester C₁₉H₃₆O₂ 296.49 10 cis (Z) Structurally similar to 9-octadecenoate but less studied; no significant biological roles reported .
cis-10-Heptadecenoic acid, methyl ester C₁₈H₃₄O₂ 282.46 10 cis (Z) Found in suet oil; shorter chain length reduces retention time in GC compared to C19:1 and C20:1 FAMEs .
Methyl palmitate C₁₇H₃₄O₂ 270.45 N/A (saturated) N/A Common saturated FAME; higher thermal stability than unsaturated analogs .
Key Differences

Chain Length and Unsaturation: 10-Nonadecenoic acid (C20:1) has a longer carbon chain than 9-octadecenoic (C18:1) and 10-octadecenoic (C18:1) acids, resulting in higher molecular weight and longer GC retention times . Unsaturated FAMEs (e.g., 10Z-nonadecenoate) exhibit lower melting points and higher oxidative instability compared to saturated analogs like methyl palmitate .

Biological Roles: this compound is uniquely associated with antimicrobial activity in Lactobacillus strains and inverse correlations with infant birth weight . 9-Octadecenoic acid, methyl ester (oleate derivative) dominates lipid profiles in plant oils but lacks documented metabolic or clinical significance in human studies .

Analytical Differentiation: GC-MS distinguishes these FAMEs via retention times and fragmentation patterns. For example, 10-nonadecenoate elutes later than C18:1 isomers due to its longer chain . The double bond position (e.g., ∆10 vs. ∆9) alters equivalent chain length (ECL) values, critical for precise identification in chromatography .

Preparation Methods

Acid-Catalyzed Esterification

The most widely documented method for synthesizing 10-nonadecenoic acid, methyl ester involves acid-catalyzed esterification of 10-nonadecenoic acid with methanol. Sulfuric acid (H₂SO₄) is the preferred catalyst due to its efficacy in protonating carbonyl groups, facilitating nucleophilic attack by methanol.

Optimization of Reaction Parameters

A study employing BBD identified three key variables affecting esterification efficiency: methanol volume, reaction temperature, and time. The optimal conditions derived were:

  • Methanol volume : 1.2 mL per 100 mg of fatty acid
  • Temperature : 60°C
  • Reaction time : 30 minutes

These parameters achieved a 98.7% conversion rate, as quantified by gas chromatography–electron ionization quadrupole mass spectrometry (GC-EI-qMS). The quadratic model for predicting yield was expressed as:
$$ Y = 9.987 \times 10^8A + 1.196 \times 10^9B + 9.163 \times 10^8C - 1.596 \times 10^9A^2 - 1.232 \times 10^9B^2 - 1.452 \times 10^9C^2 $$
where $$ Y $$ represents peak area, and $$ A $$, $$ B $$, and $$ C $$ correspond to methanol volume, temperature, and time, respectively.

Table 1: Box-Behnken Design Optimization Results for Acid-Catalyzed Esterification
Parameter Low Level High Level Optimal Value
Methanol (mL) 0.8 1.6 1.2
Temperature (°C) 50 70 60
Time (min) 10 50 30
Conversion Efficiency - - 98.7%

Procedure

  • Reaction Setup : 100 mg of 10-nonadecenoic acid is combined with 1.2 mL methanol and 200 µL H₂SO₄ (14% v/v) in a reflux apparatus.
  • Heating : The mixture is heated at 60°C for 30 minutes with continuous stirring.
  • Workup : After cooling, 10 mL n-hexane and 10 mL saturated NaCl are added to separate the organic layer.
  • Purification : The ester is isolated via rotary evaporation and filtered through a 0.45-µm membrane prior to GC analysis.

Base-Catalyzed Transesterification

While less commonly reported for unsaturated esters, base-catalyzed methods using NaOH or KOH can synthesize methyl esters from triglycerides. However, this approach risks double-bond isomerization in 10-nonadecenoic acid, making acid catalysis preferable for preserving cis-configuration.

Analytical Preparation for Chromatography

In analytical contexts, this compound is often prepared alongside internal standards like nonadecanoic acid methyl ester to enable quantification.

Sample Preparation Protocol

  • Weighing : 125 mg of biodiesel or lipid sample is mixed with 50 mg nonadecanoic acid methyl ester (internal standard).
  • Solubilization : The mixture is dissolved in 5 mL toluene to ensure homogeneity.
  • Automation : Advanced systems like the TriPlus RSH SMART autosampler automate internal standard addition, reducing manual errors.
Table 2: Typical GC Conditions for FAME Analysis
Column Thermo Scientific™ TR-FAME (60 m × 0.25 mm × 0.25 µm)
Oven Program 50°C (1 min) → 240°C @ 4°C/min (15 min)
Injection Volume 1.5 µL
Detection Flame ionization detector (FID)

Challenges and Mitigation Strategies

  • Isomerization : Prolonged heating or excessive catalyst can isomerize the cis-10 double bond. Limiting reaction time to 30 minutes and using mild acids like H₂SO₄ mitigates this.
  • Storage Stability : The ester degrades at room temperature; storage at -20°C in amber vials preserves integrity for up to 6 months.
  • Purity Verification : GC-EI-qMS with a 98% similarity threshold to NIST libraries ensures absence of co-eluting contaminants.

Q & A

Q. What role does this compound play in maternal-fetal lipid metabolism?

  • Evidence : In maternal plasma, elevated levels correlate with reduced neonatal adiposity (β = -190, 95% CI: -293, -88; q = 0.04). This suggests regulatory effects on lipid storage or β-oxidation pathways .
  • Experimental Design : Use LC-MS/MS to profile maternal plasma and amniotic fluid. Pair with knock-in/knockout models to validate gene-lipid interactions (e.g., PPAR-γ) .

Q. How can conflicting chromatographic data for this compound be resolved?

  • Troubleshooting :
  • Co-elution issues : Optimize oven temperature programs (e.g., 4°C/min ramp to 220°C) or use dual-column confirmation .
  • Matrix interference : Pre-clean samples via solid-phase extraction (C18 cartridges) or saponification .
    • Validation : Cross-validate with high-resolution MS (Q-TOF) or 2D-GC to confirm peak identity .

Q. What advanced methods optimize the extraction of this compound from lipid-rich samples?

  • Innovative Techniques :
  • Ultrasonic reactors : Enhance esterification efficiency via cavitation (e.g., 20 kHz, 50 W/L) .
  • Supercritical fluid extraction (SFE) : Use CO₂ with methanol co-solvent for higher yield and selectivity .

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